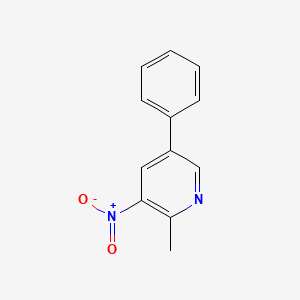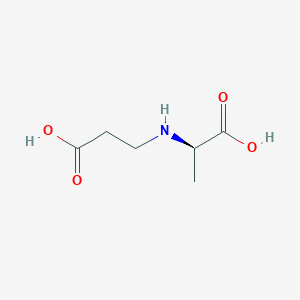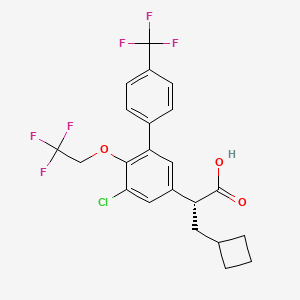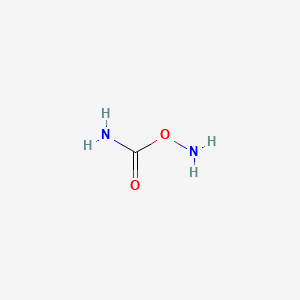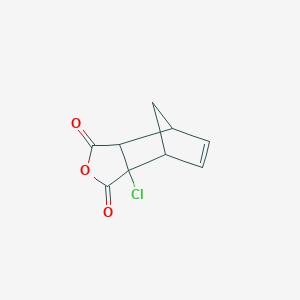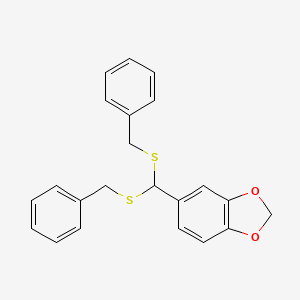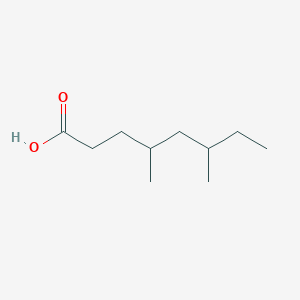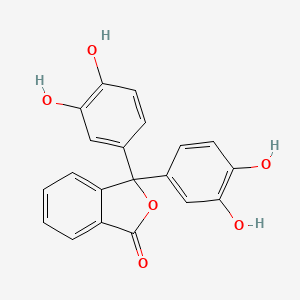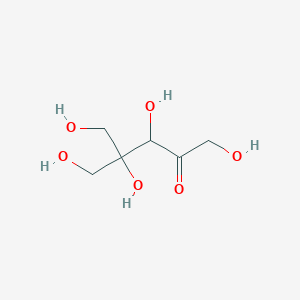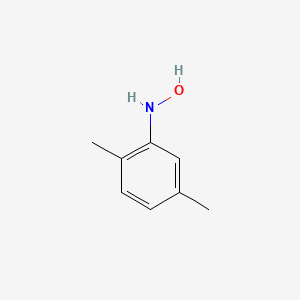![molecular formula C12H17N5O3S B14749703 (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6,N6-Dimethyl-4’-thio-adenosine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often involve the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
The synthesis of N6,N6-Dimethyl-4’-thio-adenosine typically involves the methylation of adenosine at the N6 position followed by the introduction of a thio group at the 4’ position. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods are not widely documented, but they generally involve standard nucleoside synthesis techniques .
Analyse Des Réactions Chimiques
N6,N6-Dimethyl-4’-thio-adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
N6,N6-Dimethyl-4’-thio-adenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Researchers use this compound to investigate the biological effects of nucleoside analogs, particularly their role in DNA synthesis and repair.
Medicine: Due to its antitumor activity, N6,N6-Dimethyl-4’-thio-adenosine is studied for its potential use in cancer therapy, especially for treating lymphoid malignancies.
Mécanisme D'action
The mechanism of action of N6,N6-Dimethyl-4’-thio-adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
N6,N6-Dimethyl-4’-thio-adenosine is unique among purine nucleoside analogs due to its specific modifications at the N6 and 4’ positions. Similar compounds include:
N6-Methyladenosine: Another methylated adenosine analog with different biological properties.
4’-Thioadenosine: A thio-modified adenosine analog without the N6 methylation.
N6,N6-Dimethyladenosine: Lacks the thio modification at the 4’ position. The uniqueness of N6,N6-Dimethyl-4’-thio-adenosine lies in its combined methylation and thio modifications, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17N5O3S |
|---|---|
Poids moléculaire |
311.36 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
NKUSOPZCDPOALO-WOUKDFQISA-N |
SMILES isomérique |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(S3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


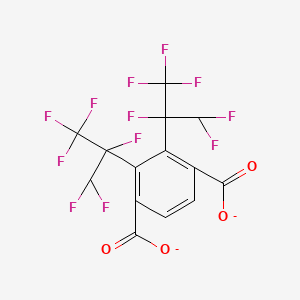

![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)
